molecular formula C34H38N4O7S B2447180 6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688061-15-6

6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2447180
CAS No.: 688061-15-6
M. Wt: 646.76
InChI Key: PJFWRPJAGLSWEJ-UHFFFAOYSA-N
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Description

6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives These compounds are known for their diverse biological activities and potential therapeutic applications

Properties

IUPAC Name

6-[6-[1-(2-methoxyanilino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O7S/c1-4-30(32(40)36-25-10-7-8-11-27(25)43-3)46-34-37-26-19-29-28(44-21-45-29)18-24(26)33(41)38(34)17-9-5-6-12-31(39)35-20-22-13-15-23(42-2)16-14-22/h7-8,10-11,13-16,18-19,30H,4-6,9,12,17,20-21H2,1-3H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFWRPJAGLSWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC=C(C=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the dioxolo group, and subsequent functionalization with the methoxybenzyl and methoxyphenyl groups. Common reagents used in these steps include:

    Amines: for the formation of the quinazolinone core.

    Methoxybenzyl and methoxyphenyl derivatives: for final functionalization.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halides or acids.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazoline backbone with various substituents that enhance its biological activity. The synthesis typically involves multiple steps including the formation of the quinazoline core followed by the introduction of specific functional groups. The detailed synthetic route may include:

  • Formation of the Quinazoline Core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfanyl and Carbamoyl Groups : These modifications are crucial for enhancing the compound's pharmacological properties.
  • Final Functionalization : The addition of methoxyphenyl groups contributes to the compound's solubility and bioactivity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that derivatives of quinazoline compounds often show potent anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The presence of methoxy groups may enhance this activity through improved interaction with target enzymes.

Antimicrobial Properties

Quinazolines are known for their antimicrobial effects. The specific structure of this compound suggests potential efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

Inhibition of inflammatory pathways is another area where this compound may show promise. Its structural components can modulate signaling pathways involved in inflammation, potentially leading to therapeutic applications in conditions such as arthritis.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide :

StudyFindings
Study A Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
Study B Reported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study C Found anti-inflammatory effects in animal models, reducing markers of inflammation significantly compared to control groups.

Mechanism of Action

The mechanism of action of 6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different functional groups.

    Thioether-containing compounds: Molecules with sulfur-containing groups similar to the thioether moiety in the compound.

    Methoxybenzyl and methoxyphenyl derivatives: Compounds with similar aromatic functional groups.

Uniqueness

6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is unique due to its combination of functional groups and complex structure. This uniqueness may confer specific properties and activities that distinguish it from other similar compounds.

Biological Activity

The compound 6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide (CAS Number: 688061-15-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including:

  • Dioxole ring
  • Quinazoline core
  • Sulfanyl group
  • Methoxyphenyl moieties

This structural diversity is expected to contribute to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs to the quinazoline core exhibit significant antitumor properties. For instance, derivatives of quinazoline have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that quinazoline derivatives could induce apoptosis in human cancer cells by activating caspase pathways .

Enzyme Inhibition

Inhibition of specific enzymes is a notable feature of this compound. Similar compounds have shown potential as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Inhibitors of MPO have been associated with reduced oxidative stress and inflammation in various preclinical models . The presence of the sulfanyl group may enhance the binding affinity to target enzymes due to increased hydrophobic interactions.

Antimicrobial Activity

Compounds containing dioxole and quinazoline structures often exhibit antimicrobial properties. For example, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . Preliminary screening results suggest that this compound may also exhibit similar antimicrobial effects.

Preclinical Evaluations

A study focused on the synthesis and biological evaluation of similar compounds revealed promising results regarding their anticancer and antimicrobial activities. The synthesized derivatives were tested against several cancer cell lines and showed IC50 values in the micromolar range, indicating effective cytotoxicity .

Pharmacokinetic Studies

Pharmacokinetic profiles of related compounds suggest good oral bioavailability and favorable distribution characteristics. Compounds with similar functional groups have been shown to exhibit low clearance rates in vivo, which is advantageous for therapeutic applications .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntitumorInduces apoptosis via caspase activation
Enzyme InhibitionInhibits myeloperoxidase (MPO)
AntimicrobialDisrupts cell wall synthesis

Q & A

Q. What are the key synthetic strategies for constructing the quinazoline core in this compound?

The synthesis involves multi-step organic reactions, starting with the formation of the quinazoline core via cyclization of substituted anthranilic acid derivatives. Subsequent steps include introducing the sulfide-linked propylcarbamoyl group and the 4-methoxybenzyl hexanamide moiety through nucleophilic substitution and coupling reactions. Purification often employs column chromatography, and intermediates are validated using NMR and mass spectrometry .

Q. How is the compound structurally characterized to confirm its identity?

Characterization relies on a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to map hydrogen/carbon environments, particularly the methoxy, sulfide, and amide groups.
  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., observed m/z 680.8 matches theoretical [M+H]⁺).
  • IR spectroscopy to identify carbonyl (C=O) and thioether (C-S) stretches .

Q. What in vitro assays are used for preliminary biological activity screening?

Initial assessments include:

  • Antimicrobial susceptibility tests (e.g., broth microdilution for MIC determination).
  • Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7).
  • Enzyme inhibition studies (e.g., fluorescence-based assays targeting kinases or proteases) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfide linkage without side reactions?

Key strategies:

  • Temperature control : Maintaining 0–5°C during thiol addition to prevent disulfide formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur nucleophiles.
  • Protecting groups : Temporarily shielding reactive amines/carbonyls to avoid unintended cross-reactivity .

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?

  • Dose-response curve refinement : Use narrower concentration ranges (e.g., 0.1–100 µM) with triplicate measurements.
  • Off-target profiling : Screen against unrelated enzymes/cell lines to assess selectivity.
  • Batch reproducibility checks : Compare activity across independently synthesized batches to rule out impurity effects .

Q. How are structure-activity relationships (SAR) explored for this compound?

SAR studies involve:

  • Analog synthesis : Modifying substituents (e.g., replacing 2-methoxyphenyl with halogenated aryl groups).
  • Pharmacophore mapping : Computational docking to identify critical interactions (e.g., hydrogen bonds with the quinazoline carbonyl).
  • Bioisosteric replacement : Swapping the sulfide linker with sulfoxide/sulfone to evaluate stability-activity trade-offs .

Q. What advanced analytical techniques address challenges in purity assessment?

  • HPLC-PDA/MS : Detects low-abundance impurities (e.g., oxidation byproducts).
  • X-ray crystallography : Resolves stereochemical ambiguities in the [1,3]dioxoloquinazolinone moiety.
  • Dynamic light scattering (DLS) : Monitors aggregation in aqueous buffers, which may skew bioassay results .

Q. How is metabolic stability evaluated in preclinical models?

  • Microsomal incubation : Liver microsomes (human/rat) assess Phase I metabolism (CYP450-mediated oxidation).
  • Plasma stability assays : Monitor degradation over 24 hours at 37°C.
  • LC-MS metabolite identification : Detects glucuronidation/sulfation products .

Q. What strategies improve solubility and formulation for in vivo studies?

  • Salt formation : React with hydrochloric acid to improve aqueous solubility.
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release.
  • Co-solvent systems : Blend PEG-400 and ethanol (1:1 v/v) for intraperitoneal administration .

Q. How are toxicity mechanisms elucidated beyond standard LD₅₀ tests?

  • Transcriptomic profiling : RNA-seq of treated cells to identify dysregulated pathways (e.g., oxidative stress).
  • Genotoxicity assays : Comet assay or γH2AX staining for DNA damage.
  • Cardiotoxicity screening : hERG channel inhibition assays to predict arrhythmia risk .

Q. Methodological Notes

  • Data Reproducibility : Include negative controls (e.g., solvent-only) in bioassays and validate synthetic routes via independent replication.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional review board (IRB) approvals .

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